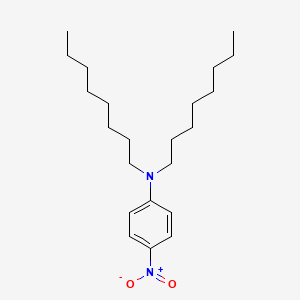
Benzenamine, 4-nitro-N,N-dioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-nitro-N,N-dioctyl- is an organic compound with the molecular formula C22H38N2O2. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and two octyl groups attached to the nitrogen atom. This compound is part of the broader class of nitroanilines, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-nitro-N,N-dioctyl- typically involves the nitration of N,N-dioctylaniline. The process begins with the preparation of N,N-dioctylaniline by reacting aniline with octyl bromide in the presence of a base such as sodium hydroxide. The resulting N,N-dioctylaniline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 4-nitro derivative.
Industrial Production Methods
Industrial production of Benzenamine, 4-nitro-N,N-dioctyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration step is particularly critical, requiring careful handling of reagents and control of temperature to prevent side reactions and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-nitro-N,N-dioctyl- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The compound can be oxidized under strong conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-amino-N,N-dioctylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized products such as nitroso or nitro derivatives.
Scientific Research Applications
Benzenamine, 4-nitro-N,N-dioctyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenamine, 4-nitro-N,N-dioctyl- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s lipophilic nature, due to the presence of octyl groups, facilitates its interaction with lipid membranes and intracellular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of octyl groups.
Benzenamine, N-methyl-4-nitro-: Contains a single methyl group attached to the nitrogen atom.
Benzenamine, 4-octyl-N-(4-octylphenyl)-: Features octyl groups but with a different substitution pattern on the benzene ring.
Uniqueness
Benzenamine, 4-nitro-N,N-dioctyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of long octyl chains enhances its lipophilicity, making it suitable for applications requiring interaction with lipid environments. Additionally, the nitro group provides a site for further chemical modifications, expanding its utility in various fields.
Properties
CAS No. |
107613-19-4 |
|---|---|
Molecular Formula |
C22H38N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-nitro-N,N-dioctylaniline |
InChI |
InChI=1S/C22H38N2O2/c1-3-5-7-9-11-13-19-23(20-14-12-10-8-6-4-2)21-15-17-22(18-16-21)24(25)26/h15-18H,3-14,19-20H2,1-2H3 |
InChI Key |
SZRZKZJMRKAMEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















